Quinocide Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H |
InChI Key |
RSHUSJVSIARPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Quinocide Hydrochloride
Chemical Synthesis Pathways
The industrial synthesis of quinocide (B12181) hydrochloride is a well-defined sequence of chemical reactions. It begins with basic starting materials and proceeds through several intermediate compounds to yield the final product. This pathway is designed for high yield and purity, making it suitable for large-scale production. google.compatsnap.com
Multi-Step Synthesis Protocols
The initial step in the synthesis of quinocide hydrochloride is a Michael condensation reaction. google.compatsnap.com This reaction involves the addition of nitroethane to methyl acrylate (B77674). google.compatsnap.com The reaction is typically catalyzed by a base, such as triethylamine (B128534), which facilitates the deprotonation of nitroethane, thereby enhancing its nucleophilicity for conjugate addition to methyl acrylate. The reaction is generally conducted at a controlled temperature of 30–40°C. google.com This step results in the formation of 4-nitro-methyl valerate (B167501) with a near-quantitative yield.
Following the initial condensation and subsequent hydrolysis to form 4-nitro-valeric acid, an acyl chlorination step is performed. This involves treating the 4-nitro-valeric acid with thionyl chloride in an anhydrous solvent like ethyl acetate (B1210297). This exothermic reaction converts the carboxylic acid into the more reactive 4-nitro-valeryl chloride, which is then used directly in the subsequent amidation step.
A crucial step later in the synthesis is the reduction of the nitro group. google.comvulcanchem.com After the side chain has been attached to the 6-methoxy-8-aminoquinoline core and a carbonyl group has been reduced, the nitro group on the resulting intermediate is converted to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Methanol often serves as the solvent for this reaction. Careful control of the reaction temperature, typically around 25°C, is important to prevent the undesired hydrogenation of the quinoline (B57606) ring.
The final step in the synthesis is the formation of the hydrochloride salt, a process known as salinization. google.comvulcanchem.com The free base of quinocide is dissolved in a suitable solvent, such as ethanol (B145695), and then treated with concentrated hydrochloric acid. google.com This reaction protonates the amino groups on the quinocide molecule, forming the more stable and water-soluble hydrochloride salt. vulcanchem.com The product, this compound, is then precipitated, often with the addition of a less polar solvent like ethyl acetate, and isolated by filtration.
Starting Material Considerations and Reaction Condition Optimization
The primary starting materials for the synthesis of this compound are nitroethane and methyl acrylate. google.compatsnap.com These are chosen for their low cost and ready availability, which are key factors in the economic viability of the synthesis. google.compatsnap.com Another important starting material is 6-methoxy-8-aminoquinoline, which forms the core of the final molecule.
The optimization of reaction conditions is critical for maximizing yield and purity at each step. For instance, in the Michael condensation, the use of triethylamine as a catalyst and a reaction temperature of 30–40°C have been identified as optimal. google.com During the hydrolysis of the ester intermediate, a 6 M concentration of hydrochloric acid is necessary for complete reaction. In the amidation step, conducting the reaction at a low temperature of -10°C in chloroform (B151607) helps to suppress side reactions. google.com For the nitro reduction, maintaining a temperature of 25°C is crucial to avoid over-reduction. The final salinization step is optimized by using concentrated hydrochloric acid in ethanol, followed by precipitation with ethyl acetate to ensure a high yield of the hydrochloride salt. google.com
Table 1: Critical Reaction Parameters in Quinocide Synthesis
| Step | Conditions | Yield |
|---|---|---|
| Michael Condensation | 40°C, NaOH catalyst | 78% vulcanchem.com |
| Piptonychia Ester Hydrolysis | 6 M HCl, reflux | 68% |
| Amidation | -10°C, Chloroform | 76% google.com |
| Nitro Reduction | 25°C, 10% Pd/C, H₂ | 96% guidechem.com |
| Salification | Concentrated HCl, Ethanol/Ethyl Acetate | 94.3% google.com |
Scalability and Cost-Effectiveness in Synthetic Approaches
Key strategies for maintaining cost-effectiveness during scale-up include the recovery and reuse of the palladium catalyst used in the nitro reduction step. Additionally, the recycling of solvents such as ethyl acetate and chloroform through distillation helps to reduce waste and material costs. The operational simplicity of the reactions and the stability of the intermediates also contribute to a robust and scalable manufacturing process. google.com
Chemical Compounds Mentioned
Analysis of Patented Synthesis Routes (e.g., CN105481766A)
A key patented method for synthesizing quinocide and its hydrochloride salt is detailed in patent CN105481766A. google.com This process is highlighted for its high yield (94% or above), cost-effectiveness, and suitability for industrial-scale production. google.com The synthesis commences with readily available and inexpensive starting materials, nitroethane and methyl acrylate. google.com
The multi-step synthesis as outlined in the patent involves the following sequential reactions: google.com
Michael Condensation Reaction: Nitroethane and methyl acrylate undergo a Michael condensation reaction catalyzed by triethylamine at a controlled temperature of 30-40°C. The solvent is then removed under reduced pressure to yield the intermediate compound 3. google.com
Formic Ester Removal: This step involves the removal of the formic ester group. google.com
Acyl Chlorination: The resulting compound is then subjected to acyl chlorination. google.com
Amidation: An amidation reaction follows the acyl chlorination step. google.com
Carbonyl Reduction: The carbonyl group is subsequently reduced. google.com
Nitro Reduction: The nitro group is reduced to an amino group. google.com
Amino Hydrochloric Acid Salinization: The final step involves the salinization of the amino group with hydrochloric acid in ethanol to produce this compound (compound 10). The product is precipitated using ethyl acetate, followed by isolation through filtration and washing. google.com
This patented route provides a clear and efficient pathway for the large-scale manufacturing of this compound. google.com
Advanced Characterization Techniques for Synthetic Products
To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of advanced analytical techniques is employed.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry, Ultraviolet-Visible, Circular Dichroism, Mass Spectrometry)
Spectroscopic methods are indispensable for the detailed structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of quinocide. vulcanchem.comconicet.gov.ar In ¹H NMR spectra of 8-aminoquinolines like quinocide, characteristic signals include a methoxy (B1213986) group peak around δ 3.9 ppm and aromatic proton signals in the range of δ 6.8–8.5 ppm. vulcanchem.com Specific ¹H NMR data for quinocide in CDCl₃ shows a multiplet at δ 4.63–4.67 (1H), a singlet at δ 3.70 (3H), a multiplet at δ 2.30–2.42 (2H), and a multiplet at δ 1.56–1.58 (3H). Solid-state NMR has also proven powerful in characterizing hydrochloride salts and differentiating between cocrystals and salts by determining nitrogen protonation states. osti.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is a powerful tool for both qualitative and quantitative analysis of complex mixtures, including the characterization of drug impurities and degradation products. conicet.gov.arnih.govjapsonline.com In the context of antibody-drug conjugates, LC-MS is used for analyzing everything from the small-molecule payload to the intact protein. nih.gov For quinocide, LC-MS/MS can be used to identify and characterize its degradation products by analyzing their fragmentation patterns. japsonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for the initial characterization and routine analysis of pharmaceutical compounds. jetir.orgijper.orgjchr.org The UV spectrum of a compound is dependent on its electronic structure and can be used for quantitative analysis based on Beer's law. jetir.orgijper.org The interaction of a drug with proteins, such as human serum albumin, can also be studied using UV-Vis spectroscopy by observing changes in the absorption spectra. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the secondary structure of proteins and their interactions with ligands. nih.gov For instance, it has been used to analyze the interaction between quinine (B1679958) and human serum albumin, revealing slight effects on the protein's secondary structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. nih.govnih.gov Supersonic GC-MS, for example, offers enhanced molecular ion detection and has been used for the unambiguous identification of quinocide as a contaminant in primaquine (B1584692). nih.gov
Chromatographic Purity Assessment (High-Performance Liquid Chromatography, Supercritical Fluid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. globalresearchonline.netwisdomlib.orgresearchgate.net A stability-indicating HPLC method can be developed to specifically determine the concentration of a drug during degradation studies. globalresearchonline.net For quinocide, HPLC with specialized columns is effective for its separation from primaquine. The purity of this compound is often reported to be greater than 99% as determined by HPLC.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a powerful technique that offers advantages over traditional LC, including faster separations and reduced solvent consumption. chromatographytoday.comunige.ch SFC is particularly useful for the purification of both chiral and achiral compounds. chromatographytoday.comchromatographyonline.com SFC-MS has been successfully employed for the analysis of various compounds and is considered a complementary technique to LC-MS. unige.chchromatographyonline.comnih.gov It has been shown to be effective in resolving enantiomers and separating quinocide in a single run.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govjpmsonline.com A notable application for quinocide is its rapid determination as a contaminant in primaquine using supersonic GC-MS, which can achieve elution in less than two minutes. nih.gov This method provides enhanced molecular ion signals, facilitating unambiguous identification. nih.gov
Table 1: Analytical Techniques for this compound
| Technique | Application | Key Findings |
|---|---|---|
| ¹H NMR | Structural Elucidation | Characteristic signals for methoxy and aromatic protons confirm the 8-aminoquinoline (B160924) structure. vulcanchem.com |
| LC-MS | Impurity Profiling | Identifies and characterizes degradation products and process-related impurities. conicet.gov.arjapsonline.com |
| UV-Vis | Quantitative Analysis | Used for routine concentration determination and studying drug-protein interactions. jetir.orgnih.gov |
| HPLC | Purity Assessment | Separates quinocide from primaquine and confirms purity >99%. globalresearchonline.net |
| SFC-MS | Chiral Separation | Resolves enantiomers and provides rapid separation from related compounds. chromatographytoday.com |
| GC-MS | Contaminant Analysis | Rapidly and unambiguously identifies quinocide in primaquine samples. nih.gov |
Derivatization Strategies and Analogue Synthesis
The chemical structure of this compound offers several opportunities for derivatization to explore structure-activity relationships (SAR).
Structural Modifications of the Quinoline Moiety
The quinoline ring is a versatile scaffold found in numerous biologically active compounds. nih.govwikipedia.orgecorfan.org Modifications to this moiety can significantly impact the pharmacological properties of the resulting derivatives. nih.govecorfan.org For instance, the introduction of different substituents on the quinoline ring can alter the molecule's interaction with biological targets. nih.gov In the context of other quinoline-based drugs, modifications have been shown to influence their activity. nih.gov The synthesis of various quinoline derivatives allows for a systematic investigation of how changes in the core structure affect biological activity. nih.govmdpi.comrsc.org
Variation of Aliphatic Side-Chains for Structure-Activity Relationship Studies
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinocide |
| Primaquine |
| Nitroethane |
| Methyl acrylate |
| Triethylamine |
| Ethanol |
| Ethyl acetate |
| Quinine |
| Chloroquine (B1663885) |
| Amodiaquine |
| Quinazolinone |
| Somatostatin |
| Clonidine Hydrochloride |
| Metformin Hydrochloride |
| Amodiquine Hydrochloride |
| Quinapril |
| Hydrochlorothiazide |
| Tofacitinib Citrate |
| Acotiamide hydrochloride hydrate |
| Donepezil hydrochloride |
| Bilastine |
| Montelukast sodium |
Synthesis of Related Quinoline-Based Compounds for Comparative Biological Evaluation
The development of analogs of 8-aminoquinoline compounds, such as Quinocide, is a critical area of medicinal chemistry. The primary objectives for synthesizing related quinoline-based structures are to investigate structure-activity relationships (SAR), enhance therapeutic efficacy, and potentially mitigate toxicity. who.intmdpi.com Research efforts have systematically explored modifications of the quinoline nucleus and the diaminoalkyl side chain to understand the structural features essential for biological activity. who.intslideshare.net
A significant body of research retains the 6-methoxy group characteristic of Quinocide and Primaquine, as its presence has been demonstrated to enhance antimalarial activity. who.int Synthetic strategies, therefore, often focus on introducing additional substituents to the quinoline ring or altering the side chain.
Modifications at the Quinoline Nucleus
Systematic substitution at various positions on the quinoline ring has yielded valuable insights into the SAR of this class of compounds.
2- and 5-Position Substitutions: The introduction of alkyl groups at the C2 and C5 positions of the 8-aminoquinoline core has been explored to create novel derivatives. google.com A series of 2-substituted Primaquine analogs were synthesized and evaluated, with several showing significant activity against Plasmodium berghei. nih.gov In a different approach, replacing the hydrogen at the C5 position with aryl or phenoxy groups has been investigated. mdpi.comnih.gov Studies on 5-phenoxy Primaquine analogs indicated improved blood-stage antimalarial activity compared to the parent compound. mdpi.com Furthermore, research on 5-aryl-8-aminoquinoline derivatives revealed that analogs with electron-donating substituents on the 5-phenyl ring exhibited greater activity than those with electron-withdrawing groups. mdpi.comnih.gov These 5-aryl derivatives were also found to be metabolically stable in microsomal preparations. nih.gov
7-Position Substitutions: In contrast, the introduction of substituent groups at the C7 position of the quinoline ring has generally been found to result in a loss of biological activity. who.int
Alternative Ring Systems: To determine if the quinoline nucleus is essential for activity, researchers have synthesized analogs where the quinoline ring is replaced by other bicyclic systems. who.int Analogs featuring naphthalene (B1677914) and acridine (B1665455) moieties were developed; however, they generally displayed low activity compared to Primaquine. who.int This suggests that the quinoline structure itself is a key component for the desired biological effect. who.int
Modifications of the 8-Amino Side Chain
The structure of the aliphatic diamine side chain at the 8-position is a determinant of activity. Quinocide itself is a positional isomer of Primaquine, differing in the position of a methyl group on this side chain. scirp.org This structural nuance underscores the importance of the side chain's architecture.
One advanced strategy involves creating hybrid molecules to alter the pharmacokinetic profile of the parent compound. For instance, novel glyco-conjugates of Primaquine have been synthesized by coupling the drug with various hexoses. nih.gov The rationale is that the saccharide moiety may help target the drug to the liver. nih.gov In comparative studies, a galactoside conjugate demonstrated twofold the radical curative activity of the parent drug in rhesus monkeys. nih.gov
The following table summarizes key research findings from the synthesis and evaluation of various quinoline-based compounds for comparative biological evaluation.
| Compound Class/Analog | Key Synthetic Strategy/Modification | Key Research Finding for Comparative Evaluation |
| 5-Aryl-8-Aminoquinolines | Introduction of an aryl group at the C5 position of the quinoline nucleus. | More potent than Primaquine against chloroquine-resistant P. falciparum. Analogs with electron-donating groups showed higher activity. nih.gov |
| 5-Phenoxy Primaquine Analogs | Addition of a phenoxy group at the C5 position. | Most synthesized analogs showed improved blood-stage antimalarial activity compared to Primaquine. mdpi.com |
| 2-Substituted Primaquine Analogs | Introduction of various substituents at the C2 position. | Several analogs possessed significant activity against P. berghei. nih.gov |
| Naphthalene & Acridine Analogs | Replacement of the quinoline ring with a naphthalene or acridine moiety. | Compounds were either inactive, toxic, or showed low activity, suggesting the quinoline nucleus is important for tissue schizontocidal action. who.int |
| Primaquine Glyco-conjugates | Coupling of Primaquine with hexoses (e.g., glucose, galactose, mannose). | The galactoside conjugate (15b) showed a twofold increase in radical curative activity compared to Primaquine diphosphate (B83284) in rhesus monkeys. nih.gov |
| 7-Substituted Analogs | Introduction of chemical groups at the C7 position. | Generally leads to a loss of antimalarial activity. who.int |
These synthetic endeavors highlight the intricate relationship between chemical structure and biological function in the 8-aminoquinoline series. By systematically modifying the Quinocide and Primaquine scaffold, researchers continue to identify derivatives with potentially superior activity profiles for further investigation.
Molecular and Cellular Mechanisms of Action of Quinocide Hydrochloride
Investigation of Antimalarial Action Mechanisms
The antimalarial effects of quinocide (B12181) are stage-specific and rooted in distinct biochemical disruptions. Unlike 4-aminoquinolines such as chloroquine (B1663885), which are most potent against blood-stage parasites, 8-aminoquinolines like quinocide exert their most significant effects on liver and sexual stages of the parasite.
Interference with Parasitic Hemoglobin Digestion and Heme Detoxification Pathways
During its intraerythrocytic (blood) stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin. nih.govbiorxiv.org
Quinoline-based drugs, in general, are known to interfere with this detoxification process. nih.govnih.gov They accumulate in the parasite's digestive vacuole and inhibit the formation of hemozoin. nih.govtaylorandfrancis.com This leads to a buildup of toxic, free heme, which catalyzes the production of reactive oxygen species and damages parasite membranes and proteins, ultimately causing cell death. nih.gov While this is the primary mechanism for many quinolines, the activity of 8-aminoquinolines like quinocide against blood stages is relatively weak and requires doses that would be toxic to the host. who.int Their main therapeutic value lies in their action against other parasite stages.
Table 1: Parasitic Heme Detoxification and Quinoline (B57606) Interference
| Step | Process | Mechanism of Interference by Quinolines |
|---|---|---|
| 1 | Hemoglobin uptake and digestion by the parasite in the digestive vacuole. | Not a primary target. |
| 2 | Release of toxic, soluble heme (ferriprotoporphyrin IX). | Not a primary target. |
| 3 | Detoxification via polymerization of heme into insoluble, non-toxic hemozoin crystals. | Quinolines accumulate in the digestive vacuole and inhibit hemozoin formation, leading to a buildup of toxic heme. nih.govtaylorandfrancis.com |
| 4 | Parasite survival and replication. | Accumulated heme leads to oxidative stress and membrane damage, causing parasite death. nih.gov |
Targeting of Plasmodial Life Cycle Stages (e.g., Hypnozoites, Gametocytes, Blood Stages)
The defining characteristic of 8-aminoquinolines, including quinocide, is their potent activity against specific stages of the Plasmodium life cycle that are not effectively targeted by other antimalarials.
Hypnozoites: Quinocide is highly effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. nih.govnih.gov These hypnozoites can remain quiescent for months or years, causing relapsing infections long after the initial illness. nih.govresearchgate.net By eliminating these dormant forms, quinocide provides a "radical cure" and prevents future relapses. taylorandfrancis.com This activity is crucial for malaria elimination efforts. ukri.org
Gametocytes: Quinocide acts on the mature sexual stages of the parasite (gametocytes), particularly those of P. falciparum. who.intukri.org By killing gametocytes in the human bloodstream, the drug prevents the transmission of the parasite from an infected human back to a mosquito vector, thereby breaking the cycle of transmission. taylorandfrancis.comukri.org
Blood Stages (Asexual Erythrocytic Stages): Compared to its effects on hypnozoites and gametocytes, quinocide has weak activity against the asexual blood stages that cause the clinical symptoms of malaria. who.int For this reason, it is not used for the treatment of acute malaria attacks.
Table 2: Activity of Quinocide Hydrochloride Across Plasmodial Life Cycle Stages
| Parasite Stage | Location in Host | Role in Disease | Activity of Quinocide |
|---|---|---|---|
| Hypnozoites (P. vivax/ovale) | Liver | Dormant stage causing relapses | High (Radical Cure) taylorandfrancis.comukri.org |
| Gametocytes | Blood | Sexual stage, responsible for transmission to mosquito | High (Transmission-Blocking) who.intukri.org |
| Asexual Blood Stages (Schizonts) | Blood | Cause of clinical symptoms (fever, etc.) | Low who.int |
| Liver Stages (Schizonts) | Liver | Initial replication after infection | Moderate |
Enzymatic and Biochemical Pathway Modulation within Parasites
The precise mechanism by which 8-aminoquinolines kill hypnozoites is not fully elucidated but is understood to be indirect. These drugs are essentially prodrugs that must be metabolically activated by the host's enzymes. ukri.org The resulting metabolites are believed to act as redox-cycling agents.
Within the parasite, these active metabolites are thought to interfere with mitochondrial function. taylorandfrancis.com By generating reactive oxygen species (ROS), they disrupt the parasite's mitochondrial electron transport chain and induce significant oxidative stress. This oxidative damage to critical parasite components, such as DNA and proteins, is believed to be the ultimate cause of hypnozoite death. taylorandfrancis.comnih.gov This mechanism highlights a key difference from 4-aminoquinolines, as the primary site of action shifts from the digestive vacuole to the mitochondrion.
Studies on Mammalian Cell Interactions and Molecular Targets
The action of quinocide is inextricably linked to its metabolism within the mammalian host. Host enzymes not only activate the drug to exert its antimalarial effect but are also involved in interactions that can affect host cells.
Modulation of Ion Channels (e.g., Sodium Channels in Purkinje Fibers)
The cardiac Purkinje fibers are essential for the coordinated contraction of the heart ventricles. Their function is heavily dependent on the activity of various ion channels, including voltage-gated sodium channels that are responsible for the rapid depolarization phase of the cardiac action potential. nih.gov Some quinoline-based drugs, such as hydroxychloroquine, have been shown to inhibit certain cardiac ion channels, particularly potassium channels like hERG and Kir2.1, at micromolar concentrations. nih.gov While this has raised concerns about potential cardiotoxicity for some compounds in this class, specific research directly linking this compound to the modulation of sodium channels in Purkinje fibers is not extensively documented. However, the potential for quinoline compounds to interact with cardiac ion channels remains an area of pharmacological interest. nih.gov
Involvement in Cellular Redox Reactions by Reductases (e.g., Ubiquinone Oxidoreductase, Cytochrome b5 Reductase, Cytochrome P-450 Reductase)
The bioactivation of quinocide is a critical step in its mechanism of action and is mediated by host reductase enzymes. ukri.org These enzymes catalyze redox reactions that transform the parent compound into unstable, reactive metabolites.
Cytochrome P-450 Reductase (POR): This enzyme, located in the endoplasmic reticulum, is a key player in the metabolism of a vast array of xenobiotics, including many drugs. wikipedia.orgmdpi.com POR transfers electrons from NADPH to cytochrome P450 enzymes, which then catalyze oxidative reactions. wikipedia.orgyoutube.com It is central to the Phase I metabolism that initiates the conversion of 8-aminoquinolines into their redox-active forms. mdpi.com
Cytochrome b5 Reductase (CYB5R): This NADH-dependent enzyme is involved in numerous cellular processes, including fatty acid metabolism and the reduction of methemoglobin. nih.govwikipedia.org It participates in electron transfer reactions, often in concert with cytochrome b5. nih.govmdpi.com Its role in drug metabolism includes contributing to the redox cycling that can activate compounds like quinocide, leading to the generation of ROS.
Ubiquinone Oxidoreductase (Mitochondrial Complex I): This is the first and largest enzyme complex in the mitochondrial electron transport chain. proteopedia.orgwikipedia.org It oxidizes NADH and transfers electrons to ubiquinone. proteopedia.org While it is a central hub for cellular redox activity, its direct involvement in the primary metabolism of quinocide is less defined than that of the cytochrome reductases. However, the ROS-generating metabolites of quinocide are believed to ultimately disrupt the function of the parasite's mitochondrial complexes.
Table 3: Mammalian Reductases in Quinocide Metabolism
| Enzyme | Primary Cellular Location | Role in Quinocide's Mechanism |
|---|---|---|
| Cytochrome P-450 Reductase (POR) | Endoplasmic Reticulum | Initiates Phase I metabolism, transferring electrons for the bioactivation of quinocide into redox-cycling metabolites. wikipedia.orgmdpi.com |
| Cytochrome b5 Reductase (CYB5R) | Endoplasmic Reticulum, Mitochondria, Erythrocytes | Participates in electron transfer and redox reactions that contribute to the metabolic activation of the drug. nih.govwikipedia.org |
| Ubiquinone Oxidoreductase (Complex I) | Inner Mitochondrial Membrane | Not directly involved in activation, but its parasitic equivalent is a likely downstream target of the ROS generated by quinocide metabolites. taylorandfrancis.com |
Heat Shock Protein 90 (Hsp90) Inhibition
Recent scientific investigations have identified the aminoquinoline scaffold, a core component of quinocide, as a novel class of inhibitors targeting Heat Shock Protein 90 (Hsp90). nih.govnih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell survival and proliferation. nih.govresearchgate.net The inhibition of Hsp90 by aminoquinoline-based compounds represents a significant mechanism of their cellular action, leading to the destabilization and subsequent degradation of these essential client proteins.
Binding Site Analysis within Hsp90 (e.g., ATP-binding pocket)
Molecular modeling studies have elucidated the binding mode of aminoquinoline derivatives within the Hsp90 protein. These compounds competitively target the N-terminal ATP-binding pocket of Hsp90. nih.gov This pocket is essential for the chaperone's function, as ATP binding and hydrolysis drive the conformational changes necessary for client protein activation and stabilization. nih.govembopress.org
A docking analysis of a potent aminoquinoline analog (compound 10) revealed that it occupies the ATP-binding site, making contact with key pharmacophoric regions. nih.gov The binding involves interactions with both hydrophobic and hydrogen-bonding areas within the pocket, effectively blocking the binding of ATP and inhibiting the chaperone's activity. nih.gov This competitive inhibition at the ATP-binding site is a common mechanism for many known Hsp90 inhibitors. nih.govnih.gov
| Compound | Target Site | Key Interactions | Mechanism of Inhibition |
|---|---|---|---|
| Aminoquinoline Analog (e.g., compound 10) | N-terminal ATP-binding pocket of Hsp90 | Contacts with hydrophobic and hydrogen-bond regions | Competitive inhibition of ATP binding |
Impact on Hsp90 Client Protein Stability and Degradation Pathways (e.g., Her2)
The inhibition of Hsp90's ATPase activity by aminoquinolines leads to the destabilization and subsequent degradation of its client proteins. nih.gov One of the critical Hsp90 client proteins affected is the human epidermal growth factor receptor 2 (Her2), a tyrosine kinase that is overexpressed in some forms of breast cancer and is a key driver of tumor growth. nih.govresearchgate.net
Upon inhibition of Hsp90 by aminoquinoline compounds, the Her2 protein is targeted for degradation through the ubiquitin-proteasome pathway. nih.govnih.govresearchgate.net This process involves the attachment of ubiquitin molecules to the destabilized Her2, marking it for recognition and degradation by the proteasome. nih.govresearchgate.netembopress.org Studies have demonstrated that treatment with aminoquinoline Hsp90 inhibitors leads to a dose-dependent decrease in the cellular levels of Her2 protein in cancer cell lines. nih.gov This degradation of key oncogenic client proteins like Her2 is a primary mechanism by which these compounds exert their anticancer effects. nih.govresearchgate.net
| Compound Class | Effect on Her2 | Degradation Pathway | Significance |
|---|---|---|---|
| Aminoquinolines | Induces degradation | Ubiquitin-Proteasome Pathway | Disruption of cancer cell signaling and survival |
General Quinolone Class Mechanisms as Contextual Framework
To provide a broader context for the molecular actions of quinocide, it is relevant to consider the well-established mechanisms of the general quinolone class of compounds, particularly their antibacterial effects.
Interactions with Bacterial DNA Gyrase
Quinolones are known to target bacterial type II topoisomerases, with DNA gyrase being a primary target in many Gram-negative bacteria. DNA gyrase is an essential enzyme responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has introduced a double-strand break in the DNA. This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.
Effects on DNA Topoisomerase IV
In many Gram-positive bacteria, the primary target of quinolones is another type II topoisomerase, DNA topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Similar to their action on DNA gyrase, quinolones bind to the DNA-topoisomerase IV complex, leading to an accumulation of double-strand breaks in the bacterial chromosome. This disruption of chromosome segregation is lethal to the bacteria.
Biological Activities and Preclinical Efficacy of Quinocide Hydrochloride
Antimalarial Efficacy Studies in In Vitro Models
The primary therapeutic indication for quinocide (B12181) has historically been the treatment of malaria, particularly for its effects on the liver stages of the parasite.
Parasite Growth Inhibition Assays (e.g., Plasmodium falciparum, P. vivax)
In vitro parasite growth inhibition assays are fundamental in antimalarial drug discovery to determine the direct effect of a compound on the asexual blood stages of Plasmodium species. These assays typically measure the 50% inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by half.
While Quinocide has been recognized for its activity against the tissue stages of the malaria parasite, specific IC50 values from standardized in vitro assays against common laboratory strains of P. falciparum (such as 3D7 or K1) and clinical isolates of P. vivax are not widely reported in recent scientific literature. Historical studies focused more on its clinical efficacy for radical cure rather than its in vitro potency against blood-stage parasites. nih.govnih.gov
Table 1: In Vitro Parasite Growth Inhibition of Quinocide Hydrochloride
| Parasite Species | Strain | IC50 (nM) | Reference |
|---|---|---|---|
| Plasmodium falciparum | - | Data not available | - |
Comparative Potency against Drug-Sensitive and Drug-Resistant Parasite Strains
The emergence and spread of drug-resistant Plasmodium strains necessitate the evaluation of new and existing compounds against these resistant parasites. nih.gov To date, there is a lack of publicly available preclinical studies that directly compare the in vitro potency of this compound against well-characterized drug-sensitive and drug-resistant strains of P. falciparum or P. vivax. Such studies would be crucial to understanding its potential role in treating drug-resistant malaria.
Table 2: Comparative In Vitro Potency of this compound
| Parasite Strain | Resistance Profile | IC50 (nM) | Fold-Difference in Potency | Reference |
|---|---|---|---|---|
| - | Drug-Sensitive | Data not available | - | - |
Evaluation of Radical Curative Potential in Preclinical Contexts
The radical curative potential of an antimalarial drug refers to its ability to eradicate the dormant liver stages of P. vivax and P. ovale, known as hypnozoites, thereby preventing relapse. Quinocide, being an 8-aminoquinoline (B160924), belongs to the same class as primaquine (B1584692), the current standard for radical cure.
Exploration of Other Biological Activities in Preclinical Settings
Beyond its antimalarial properties, the chemical structure of this compound has prompted investigations into its potential efficacy in other therapeutic areas, such as oncology and cardiology.
Anticancer Activity through Hsp90 Inhibition in Cellular Models
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer cell growth and survival. frontiersin.orgnih.gov Inhibition of Hsp90 is a recognized strategy in anticancer drug development.
Preclinical research has identified Quinocide dihydrochloride (B599025) as an inhibitor of Hsp90. In a fluorescence polarization assay, Quinocide dihydrochloride was shown to inhibit Hsp90 with a 50% inhibitory concentration (IC50) of 5.8 μM. This finding suggests a potential mechanism through which quinocide could exert anticancer effects. Further studies in cellular models would be necessary to fully elucidate its anticancer activity and the downstream effects of Hsp90 inhibition.
Table 3: Anticancer Activity of this compound via Hsp90 Inhibition
| Assay | Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|---|
| Hsp90 Fluorescence Polarization Assay | - | 5.8 | Inhibition of Hsp90 | - |
Investigation of Antiarrhythmic-like Activity in Isolated Tissue or Cell Systems
Some quinoline-containing compounds have been investigated for their cardiovascular effects, including antiarrhythmic properties. plos.org The potential for this compound to exhibit antiarrhythmic-like activity has been a subject of theoretical interest.
However, a review of the available scientific literature did not yield any specific preclinical studies that have investigated the antiarrhythmic-like activity of this compound in isolated tissue preparations (e.g., Langendorff-perfused heart) or in cellular electrophysiology systems (e.g., patch-clamp studies on isolated cardiomyocytes). Therefore, there is currently no direct experimental evidence to support or refute its potential in this therapeutic area.
Combinatorial Approaches to Modulate Biological Outcomes
Synergistic and Additive Effects with Other Antimalarial Compounds in Preclinical Models
There is a notable lack of published preclinical studies investigating the synergistic or additive effects of this compound when used in combination with other antimalarial agents. While combination therapy is a cornerstone of modern antimalarial treatment strategies to enhance efficacy and delay the development of resistance, specific data detailing the in vitro or in vivo interactions between this compound and other compounds such as artemisinin (B1665778) derivatives, chloroquine (B1663885), or primaquine in preclinical models are not available in the public domain.
Consequently, no data tables summarizing the fractional inhibitory concentrations (FIC) or combination index (CI) values from such studies can be presented. Research in this area would be essential to identify potential partner drugs for this compound and to provide a rationale for future clinical investigations of combination therapies.
Impact on Cellular Responses in Co-Treatment Scenarios
Similarly, there is no specific information available from preclinical models on how the co-administration of this compound with other antimalarial drugs impacts cellular responses. Studies examining the effects of such combinations on parasite morphology, stage-specific susceptibility, or host cell interactions have not been reported.
Therefore, a detailed analysis or a data table summarizing the cellular outcomes of co-treatment scenarios involving this compound cannot be provided. Future research should aim to fill this knowledge gap by investigating the cellular and molecular consequences of combining this compound with other antimalarials to understand the mechanisms underlying any potential synergistic or antagonistic interactions.
Advanced Research Methodologies and Future Directions in Quinocide Hydrochloride Research
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable in modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. nih.gov These approaches allow for the rational design of new compounds and the optimization of existing ones by predicting their biological activity and binding characteristics.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwisdomlib.org In the context of Quinocide (B12181) Hydrochloride, molecular docking can be used to predict its binding affinity and interaction with specific biological targets, such as enzymes or receptors. wisdomlib.orgnih.gov The process involves placing the ligand (Quinocide Hydrochloride) into the binding site of a target protein and evaluating the interaction energy. nih.gov The results are often expressed as a docking score, which estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.govksu.edu.sa By analyzing the predicted binding pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's activity. ksu.edu.sabioinformation.net This information is vital for understanding the compound's mechanism of action and for designing derivatives with enhanced potency and selectivity. nih.gov
Table 1: Key Aspects of Molecular Docking in Drug Discovery
| Aspect | Description | Relevance to this compound Research |
|---|---|---|
| Binding Affinity Prediction | Calculation of the strength of the interaction between a ligand and its target. | Predicting the potency of this compound against various biological targets. |
| Binding Mode Analysis | Determination of the specific orientation and conformation of the ligand within the binding site. | Understanding the key molecular interactions responsible for the biological activity of this compound. |
| Virtual Screening | Docking of large libraries of compounds to identify potential new ligands for a target. | Discovering novel analogues of this compound with potentially improved therapeutic properties. |
| Lead Optimization | Guiding the chemical modification of a lead compound to improve its binding affinity and other properties. | Rationally designing more effective derivatives of this compound. |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. srmist.edu.in In a QSAR study, various molecular descriptors, such as lipophilicity, electronic properties, and steric effects, are calculated for a set of molecules with known activities. srmist.edu.in Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov For this compound, QSAR models can be developed to predict the activity of untested analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the need for extensive experimental testing. nih.gov One such approach, Molecular Field Topology Analysis, can be used to create a 3D-QSAR model that relates the three-dimensional structural features of molecules to their biological activity. nih.gov
Beyond predicting binding affinity, computational methods can also elucidate the specific binding modes of a ligand and identify its pharmacophore. nih.gov A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. researchgate.net These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govresearchgate.net By analyzing the binding poses of active compounds like this compound, researchers can develop a pharmacophore model that represents the key interactions required for activity. researchgate.netunina.it This model can then be used as a template in virtual screening to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. unina.itpusan.ac.kr This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. researchgate.net
High-Throughput Screening (HTS) in Compound Discovery and Optimization
High-Throughput Screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com This technology utilizes robotics, liquid handling devices, and sensitive detectors to rapidly screen compound libraries, which can contain thousands to millions of molecules. bmglabtech.comnih.gov The primary goal of HTS is to identify "hits"—compounds that demonstrate the desired activity in a given assay. bmglabtech.com
The success of any HTS campaign relies on the development of a robust and reliable assay. nih.gov An assay is a specific experimental procedure designed to measure the activity of a compound against a biological target. For this compound and its analogues, this could involve developing assays to measure its effect on a particular enzyme's activity, its ability to bind to a receptor, or its impact on cell viability. The development process includes selecting the appropriate assay format, optimizing experimental conditions, and validating the assay's performance to ensure it is sensitive, specific, and reproducible. nih.govresearchgate.net Common HTS assay formats include those based on fluorescence, luminescence, and absorbance, which are amenable to automation and miniaturization in microtiter plates. nih.gov
Table 2: Common High-Throughput Screening Assay Formats
| Assay Format | Principle | Application in this compound Research |
|---|---|---|
| Fluorescence-Based Assays | Measure changes in fluorescence intensity or polarization upon compound interaction with the target. | Assessing the binding of this compound to a target protein or its effect on enzyme activity. |
| Luminescence-Based Assays | Detect light produced by a biochemical reaction, which can be modulated by the test compound. | Quantifying the effect of this compound on cellular pathways that involve luminescent reporters. |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorescent molecules when in close proximity. | Studying protein-protein interactions that are modulated by this compound. researchgate.net |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay that generates a luminescent signal when two molecules interact. | Detecting the binding of this compound to its target or its disruption of a protein-protein interaction. researchgate.net |
Once a suitable assay is developed, it can be used to screen a large and diverse library of chemical compounds. dovepress.com This process can lead to the identification of novel biological modulators with structures that may be different from this compound but produce a similar or even improved biological effect. These "hits" from the HTS campaign provide starting points for further investigation and optimization through medicinal chemistry efforts. bmglabtech.com By screening diverse chemical libraries, researchers can explore a wider range of chemical space, increasing the probability of discovering compounds with novel mechanisms of action or improved pharmacological properties compared to the original lead compound. dovepress.com
Preclinical Model System Development for Pharmacological Evaluation
The pharmacological evaluation of antimalarial compounds like this compound relies on a cascade of preclinical model systems. These models, ranging from in vitro cultures to complex animal systems, are essential for elucidating mechanisms of action, determining efficacy, and understanding the compound's biological effects before any potential clinical application. The development and refinement of these models are critical, particularly for challenging parasites like Plasmodium vivax, which has a complex life cycle including a dormant liver stage that is a primary target for 8-aminoquinoline (B160924) compounds such as quinocide.
Development and Validation of In Vitro Parasite Culture Systems for Antimalarial Research
The ability to culture malaria parasites outside the human body is a cornerstone of antimalarial drug research, providing a controlled environment for high-throughput screening and detailed biological studies. While a continuous in vitro culture system for Plasmodium falciparum was established decades ago, similar progress for Plasmodium vivax has been fraught with challenges, directly impacting research on drugs targeting this prevalent species nih.govnih.gov.
A primary obstacle to continuous P. vivax culture is the parasite's strict preference for invading young red blood cells known as reticulocytes nih.gov. These cells are present in very low concentrations (0.5–1.5%) in normal peripheral blood, which is insufficient to sustain parasite growth and replication in a laboratory setting pnas.org. Early and subsequent attempts at P. vivax cultivation have only achieved short-term cultures, limiting the scope and scale of pharmacological evaluations nih.gov.
Key challenges and advancements in the development of P. vivax culture systems are summarized below:
Reticulocyte Supply: The scarcity of reticulocytes is the main bottleneck. Researchers have explored various methods to enrich reticulocyte populations, including using blood from monkeys treated with hemolytic drugs to stimulate reticulocyte production pnas.org. More recent and promising strategies involve the generation of reticulocytes from immortalized erythroid progenitor cells, which could offer a continuous and scalable supply nih.gov.
Culture Conditions: Optimizing the culture medium and conditions is another critical area of research. Efforts have focused on modifying media components, serum sources, and gas mixtures (oxygen and carbon dioxide levels) to better mimic the in vivo environment and support parasite maturation and invasion nih.gov.
System Validation: Validation of these emerging culture systems is crucial. A successful long-term culture system must demonstrate continuous expansion of parasites over multiple generations, allowing for robust and reproducible drug sensitivity assays . The ability to propagate field isolates with different genetic backgrounds is also a key objective to ensure that screening results are broadly applicable .
The development of a practical and scalable in vitro culture system for P. vivax remains a high-priority goal in malaria research, as it would significantly accelerate the screening and characterization of anti-hypnozoite compounds like this compound .
Use of Cellular and Subcellular Model Systems for Investigating Biological Effects
Cellular and subcellular model systems offer powerful, simplified platforms for dissecting the specific biological and molecular effects of compounds like this compound. These models are particularly useful for high-throughput screening, target identification, and mechanism-of-action studies, complementing more complex in vitro parasite cultures and in vivo animal models nih.gov.
One of the most versatile cellular models used in antimalarial research is the baker's yeast, Saccharomyces cerevisiae nih.govasm.org. Yeast-based assays provide several advantages:
Genetic Tractability: Yeast genetics are well-understood and easily manipulated. Researchers can create yeast strains where essential yeast genes are replaced by their Plasmodium orthologs. The growth of these engineered yeast strains then becomes dependent on the function of the parasite protein nih.govnih.gov.
Target-Specific Screening: By expressing a specific parasite protein, such as an ion transporter or an enzyme, as the sole functional protein in a yeast strain, the system can be used to screen for compounds that specifically inhibit that target. If a compound like this compound inhibits the growth of the engineered yeast but not the wild-type yeast, it strongly suggests the compound acts on the specific parasite protein being expressed nih.govnih.gov.
Cost and Efficiency: Yeast-based screens are generally faster, less expensive, and more suited to large-scale chemical library screening than traditional parasite-based assays nih.gov.
Subcellular models, which involve studying the effects of a compound on isolated cellular components like mitochondria or other organelles, can also provide critical insights. For 8-aminoquinolines, which are known to affect mitochondrial function, assays using isolated mitochondria can help elucidate the precise mechanism of disruption taylorandfrancis.com. The disposition of chemicals within different subcellular compartments can be modeled to predict their concentration at the target site, which is crucial for understanding their biological effect nih.gov.
| Model System | Application in Antimalarial Research | Advantages for Studying this compound |
| Yeast (S. cerevisiae) | High-throughput screening, target validation, mechanism of action studies. nih.govnih.gov | Can be engineered to express specific P. vivax proteins to identify the molecular target of quinocide; allows for rapid screening of compound analogs. |
| Human Cell Lines (e.g., HCT116) | Investigating combination effects and cellular pathways. nih.gov | Useful for studying how quinocide interacts with other drugs and for identifying potential synergistic or antagonistic effects. |
| Isolated Organelles (e.g., Mitochondria) | Studying effects on specific subcellular functions. taylorandfrancis.com | Directly assesses the impact of quinocide on mitochondrial membrane potential and function, a known target area for 8-aminoquinolines. |
These model systems provide a reductionist approach to understanding the complex pharmacology of antimalarial drugs, allowing researchers to build a detailed picture of their biological effects from the molecular level upwards.
Analytical Methodological Advancements for Research Purity and Quantification
The integrity of pharmacological and toxicological research depends on the accurate characterization and quantification of the chemical compound being studied. For this compound, this requires robust analytical methodologies to ensure its identity, purity, and concentration in various experimental matrices.
Development of Standards and Calibration Protocols for Compound Analysis
The establishment of a chemical reference standard is the foundation of all quantitative analytical work who.intmusechem.com. A primary reference standard for this compound is a batch of the substance that is considered to be of high purity and is thoroughly characterized.
The characterization process involves a suite of analytical techniques to confirm the compound's structure and assess its purity:
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the quinocide molecule.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. It separates the main compound from any impurities, which can then be quantified nih.gov.
Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) can detect impurities and confirm the physical properties of the substance, such as its melting point who.int.
Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, etc.) of the compound, providing further confirmation of its identity and purity.
Once the reference standard is established, it is used to create calibration protocols for routine quantitative analysis unodc.org. For instance, in an HPLC method, a series of solutions with known concentrations of the this compound reference standard are prepared and analyzed. This creates a calibration curve that plots the instrument's response against the concentration. This curve is then used to accurately determine the concentration of quinocide in unknown research samples unodc.org. The validation of these analytical methods is crucial and involves demonstrating their accuracy, precision, specificity, and linearity to ensure reliable results unodc.org.
Addressing Salt Conversion and Purity Challenges in Quantitative Analysis
Many pharmaceutical compounds are formulated as salts, such as hydrochlorides, to improve properties like solubility and stability lcms.czarlok.com. However, the use of a salt form introduces specific challenges in quantitative analysis. For this compound, a key challenge is the potential for the salt to convert to its corresponding free base form, a phenomenon known as disproportionation core.ac.uk.
This conversion can be influenced by factors such as pH, the presence of other chemicals (excipients) in a formulation, and the amount of water present core.ac.uk. Such a conversion is analytically significant because:
It alters the molecular weight: The hydrochloride salt and the free base have different molecular weights. If an analytical method does not account for this, it can lead to significant errors in potency and purity calculations arlok.com. For example, if a formulation is prepared based on the weight of this compound, but some of it converts to the free base, the actual concentration of the active quinocide moiety will be different than intended.
It affects physical properties: The free base typically has much lower aqueous solubility than the hydrochloride salt. Salt conversion can therefore lead to precipitation of the compound, affecting its availability in biological assays core.ac.uk.
Ethical Considerations in Academic-Industrial Collaborations and Research Dissemination in this compound Studies
Collaborations between academic institutions and pharmaceutical companies are crucial for advancing research and developing new therapies involving compounds like this compound. However, these partnerships necessitate stringent ethical guidelines to ensure the integrity of the research and the dissemination of findings. The potential for conflicts of interest and the need for transparency are paramount in maintaining public trust and ensuring that patient welfare remains the primary objective. nih.govnih.govuiin.orgbath.ac.uk
Transparency in Data Publication and Conflict of Interest Disclosure
Transparency in the publication of research data is a cornerstone of ethical scientific practice. nih.goveleapsoftware.com In the context of this compound research, this principle applies to all stages of clinical trials, from design to the reporting of outcomes. It is imperative that all findings, whether positive, negative, or inconclusive, are made publicly available to provide a comprehensive and unbiased evidence base. nih.gov Selective reporting of favorable results can distort the scientific literature and mislead healthcare professionals and policymakers.
A significant aspect of transparency involves the disclosure of conflicts of interest (COI). nih.govsouthalabama.eduaixialgroup.com Financial relationships between researchers and industry sponsors, such as holding stock in the sponsoring company or receiving consulting fees, can introduce bias. aixialgroup.comresearchgate.net Institutional Review Boards (IRBs) and conflict of interest committees play a critical role in overseeing these disclosures and implementing management plans to mitigate potential bias. nih.govwcgclinical.com Full disclosure of any financial ties is essential in all publications and presentations related to this compound research. southalabama.eduaixialgroup.com This allows for an independent assessment of the potential for bias and reinforces the credibility of the research. nih.gov
To illustrate the importance of transparent data reporting, consider the hypothetical clinical trial outcomes for a new this compound derivative presented in the table below. The transparent reporting of both primary and secondary endpoints, along with any adverse events, is crucial for an unbiased evaluation of the compound's efficacy and safety.
Table 1: Hypothetical Clinical Trial Outcomes for a this compound Derivative
| Endpoint | This compound Derivative Group (N=200) | Placebo Group (N=200) | P-value |
|---|---|---|---|
| Primary: Parasite Clearance at Day 3 (%) | 92 | 15 | <0.001 |
| Secondary: Fever Clearance at Day 3 (%) | 88 | 30 | <0.001 |
| Adverse Event: Nausea (%) | 12 | 5 | 0.045 |
| Adverse Event: Headache (%) | 8 | 6 | 0.527 |
Open-Access Initiatives in Pharmaceutical Research Publication
Open-access publishing models are increasingly being adopted in pharmaceutical research to ensure that scientific findings are freely and widely accessible. ukcori.org For a compound like this compound, which may be of significant interest for global health, open-access initiatives can accelerate the dissemination of crucial research findings to scientists, healthcare providers, and public health officials worldwide. open-access.network
Initiatives like Open Pharma are working to build trust and promote transparency by advocating for open access to industry-sponsored research. ukcori.org The Budapest Open Access Initiative and subsequent declarations have laid the groundwork for the global push towards unrestricted access to scientific literature. By making research on this compound openly available, pharmaceutical companies and academic institutions can foster collaboration, enable independent analysis of data, and ultimately contribute to the advancement of medical science. nih.govujpronline.com
The table below provides a comparative overview of different open-access models that could be utilized for publishing research on this compound.
Table 2: Comparison of Open-Access Publishing Models
| Model | Description | Implications for this compound Research |
|---|---|---|
| Gold Open Access | The final published article is immediately available to everyone upon publication, typically involving an article processing charge (APC). | Ensures immediate and widespread dissemination of findings, fostering rapid innovation and collaboration. |
| Green Open Access | A version of the article (e.g., the accepted manuscript) is placed in a repository, often after an embargo period. | Provides free access after a delay, which can be a cost-effective way to increase accessibility. |
| Hybrid Open Access | Authors can choose to make their individual articles in a subscription-based journal open access by paying an APC. | Offers flexibility for researchers to publish in established journals while still making their specific work on this compound openly available. |
Q & A
Q. What analytical methods are recommended for detecting and quantifying Quinocide Hydrochloride in antimalarial drug formulations?
To ensure accurate quantification, researchers should use chromatographic methods such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) . These techniques effectively separate Quinocide from structurally similar compounds like primaquine. For example, HPLC with mass spectrometry (HPLC-MS) is critical for distinguishing this compound from its salts (e.g., monophosphate vs. diphosphate), as their molecular weights differ significantly (357.35 g/mol for monophosphate vs. 455.34 g/mol for diphosphate) . Proper calibration standards must match the salt form present in the sample to avoid underestimation errors (e.g., using monophosphate as a standard for diphosphate introduces a 1.35× error in quantification) .
Q. How should researchers select between HPLC and titration for quantifying this compound?
HPLC is preferred for its ability to resolve Quinocide from contaminants and isomers, such as primaquine. Titration methods (e.g., perchloric acid potentiometric titration) are simpler but lack specificity, as they cannot distinguish Quinocide from other basic compounds in the matrix. For regulatory-quality control, HPLC with UV or MS detection is recommended due to its reproducibility and accuracy .
Q. What separation techniques are effective for isolating this compound from primaquine in synthetic mixtures?
Supercritical fluid chromatography (SFC) and chiral stationary phases in HPLC have been validated for resolving enantiomers of primaquine and separating them from Quinocide in a single run. This is critical for assessing synthetic purity and contamination levels in antimalarial drugs .
Advanced Research Questions
Q. How can discrepancies in contamination data arise from incorrect analytical standards, and how are they resolved?
Using monophosphate salts (e.g., quinocide monophosphate) as standards for diphosphate-containing samples introduces systematic errors due to differences in molecular weight and quinocide content (72.58% in monophosphate vs. 56.96% in diphosphate). To resolve discrepancies:
- Confirm the salt form of Quinocide in the sample via elemental analysis or NMR.
- Synthesize or source the correct diphosphate standard, ensuring it includes crystal water as specified by pharmacopeias.
- Cross-validate results with independent methods (e.g., GC-MS) .
Q. What protocols ensure the stability of this compound in long-term storage?
Quinocide HCl degrades over time, forming active impurities that skew bioactivity data. To mitigate this:
Q. How can synthesis pathways for primaquine be optimized to minimize Quinocide contamination?
Quinocide is a constitutional isomer and common byproduct during primaquine synthesis. To reduce contamination:
- Use enantioselective catalysts to favor primaquine formation.
- Implement inline purification steps (e.g., SFC) during synthesis.
- Conduct rigorous QC with HPLC-MS to detect trace Quinocide (≥0.1% w/w) .
Q. What validation criteria are essential for regulatory acceptance of Quinocide quantification methods?
Methods must adhere to ICH guidelines, including:
Q. How can researchers address ethical concerns in publishing analytical data on Quinocide contamination?
The Elbashire et al. case highlights risks of using unverified standards and omitting methodological flaws. To ensure integrity:
- Disclose the source and salt form of standards (e.g., Walter Reed Institute’s monophosphate vs. pharmacopeial diphosphate).
- Provide raw chromatograms and validation data for peer review.
- Avoid partnerships with journals lacking rigorous review processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
